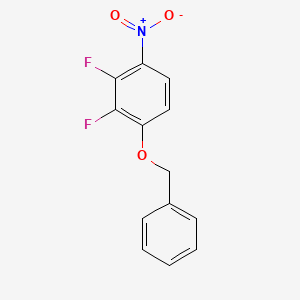

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene

Description

BenchChem offers high-quality 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-difluoro-1-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO3/c14-12-10(16(17)18)6-7-11(13(12)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPXFJNTZQMVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene CAS 868735-81-3 properties

An In-Depth Technical Guide to 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene (CAS 868735-81-3)

Introduction

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic and structural features, characterized by a nitro-activated difluorinated benzene ring coupled with a versatile benzyloxy protecting group, position it as a valuable intermediate for complex molecular synthesis. This guide provides an in-depth analysis of its properties, a plausible synthetic route, its core reactivity, and essential handling protocols, designed to empower researchers in leveraging its full potential.

Physicochemical and Structural Characteristics

The compound's identity and fundamental properties are summarized below. These data are critical for reaction planning, dosage calculations, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 868735-81-3 | [1][2][3] |

| Molecular Formula | C₁₃H₉F₂NO₃ | [1][4][5] |

| Molecular Weight | 265.21 g/mol | [2][4][5] |

| IUPAC Name | 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene | [6] |

| Synonyms | Benzene, 2,3-difluoro-1-nitro-4-(phenylmethoxy)- | [6] |

| Physical Form | Solid | [6] |

| Purity | Commercially available at ≥95% to ≥98% | [2][6] |

Synthesis Pathway and Experimental Protocol

While specific literature detailing the synthesis of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is not publicly available, a robust synthetic route can be postulated based on established Williamson ether synthesis principles, a common method for preparing similar ethers.[7] The proposed pathway involves the reaction of a suitable precursor, 2,3,4-trifluoronitrobenzene, with benzyl alcohol in the presence of a strong base.

The logic behind this proposed synthesis is the high reactivity of the fluorine atom at the C-4 position (para to the nitro group) towards nucleophilic aromatic substitution (SₙAr). The potent electron-withdrawing nature of the nitro group activates the ring, making the para-position highly electrophilic and susceptible to attack by the benzyl alkoxide nucleophile. The fluorines at C-2 and C-3 are less activated and remain intact under controlled conditions.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene via Nucleophilic Aromatic Substitution.

Materials:

-

2,3,4-Trifluoronitrobenzene (1.0 eq)

-

Benzyl alcohol (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is flame-dried and cooled under a stream of dry nitrogen.

-

Base Suspension: Anhydrous DMF is added to the flask, followed by the careful addition of the sodium hydride dispersion. The suspension is cooled to 0°C in an ice bath.

-

Nucleophile Formation: Benzyl alcohol, dissolved in a small amount of anhydrous DMF, is added dropwise to the NaH suspension over 15 minutes. The mixture is stirred at 0°C for an additional 20 minutes to ensure complete formation of the sodium benzyl alkoxide. Effervescence (H₂ gas) should be observed.

-

SₙAr Reaction: 2,3,4-Trifluoronitrobenzene, dissolved in anhydrous DMF, is added dropwise to the reaction mixture at 0°C.

-

Reaction Monitoring: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: The flask is cooled back to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of deionized water to decompose any excess NaH.

-

Extraction: The resulting mixture is transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is washed sequentially with water (2x) and saturated brine (1x).

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by flash column chromatography on silica gel to afford the pure 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene.

Core Reactivity: A Platform for SₙAr Chemistry

The primary utility of this molecule stems from its predictable reactivity in nucleophilic aromatic substitution (SₙAr) reactions.[8][9] The nitro group strongly deactivates the aromatic ring towards electrophilic attack but powerfully activates it towards nucleophilic attack, particularly at the positions ortho and para to it.

In this specific molecule, the C-2 and C-3 positions are occupied by fluorine atoms. Fluorine is an excellent leaving group in SₙAr reactions. This makes the compound an ideal substrate for sequential substitutions, allowing for the introduction of various nucleophiles (amines, thiols, alcohols) to build molecular complexity.[8] The benzyloxy group is generally stable under these conditions but can be removed in a later step via hydrogenolysis to unmask a phenol functionality for further derivatization.

Mechanism of Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on the electron-deficient carbon atom bearing a leaving group (fluorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring.

Caption: The addition-elimination mechanism of SₙAr reactions.

Applications in Drug Discovery and Agrochemicals

Fluorinated aromatic compounds are of paramount importance in modern drug design.[10] The inclusion of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. 3,4-Difluoro nitrobenzene derivatives, for instance, are key intermediates in producing a range of antiviral, anticancer, and anti-inflammatory drugs.[10]

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene serves as a versatile building block for these applications. It allows for the controlled introduction of pharmacophoric groups via SₙAr at the fluorine positions, while the nitro group can be readily reduced to an aniline, which is a common precursor for heterocycle formation or amide coupling.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene. Therefore, a conservative approach to handling is required, based on data from structurally similar and potentially hazardous compounds like difluoronitrobenzenes.[11][12] These related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[12][13]

| Precautionary Measure | Recommendation | Rationale |

| Engineering Controls | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of dust or vapors.[11] |

| Eye Protection | Wear chemical safety goggles and a face shield. | Protects against splashes and eye irritation.[12] |

| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. | Avoids skin contact; related compounds are skin irritants.[12][14] |

| Respiratory Protection | Not typically required if handled in a fume hood. | Use a NIOSH-approved respirator if dust generation is unavoidable. |

| Handling | Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[14] | Standard good laboratory practice to minimize exposure. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. | Prevents degradation and accidental release. |

First Aid (Based on Analogs):

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11][13]

-

In case of skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[11]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[13]

Conclusion

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is a strategic synthetic intermediate with significant potential for constructing complex molecular architectures. Its value lies in the predictable and versatile reactivity of its activated aromatic ring, enabling sequential SₙAr reactions. While researchers must proceed with caution due to the lack of specific safety data, its utility as a building block in pharmaceutical and material science discovery pipelines is clear. This guide provides the foundational knowledge required to handle, synthesize, and strategically deploy this compound in advanced research applications.

References

-

001CHEMICAL. CAS No. 868735-81-3, 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene. Available from: [Link]

-

Ivy Fine Chemicals. 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene [CAS: 868735-81-3]. Available from: [Link]

-

PrepChem.com. Synthesis of 1,4-difluoro-2-nitrobenzene. Available from: [Link]

-

PubChem. 1-(Benzyloxy)-2,4-difluorobenzene. Available from: [Link]

-

PubChem. p-(Benzyloxy)nitrobenzene. Available from: [Link]

-

ResearchGate. (PDF) 1-Benzyloxy-4-nitrobenzene. Available from: [Link]

-

MySkinRecipes. 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene. Available from: [Link]

-

National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

-

PubChem. 1-(3-Fluorobenzyloxy)-4-nitro-benzene. Available from: [Link]

-

Apra Innovative. Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Available from: [Link]

-

Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 001chemical.com [001chemical.com]

- 3. ivychem.com [ivychem.com]

- 4. 1-(Benzyloxy)-2,3-Difluoro-4-Nitrobenzene | 868735-81-3 [chemicalbook.com]

- 5. 1-(Benzyloxy)-2,3-Difluoro-4-Nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. Benzene, 2,3-difluoro-1-nitro-4-(phenylmethoxy)- [cymitquimica.com]

- 7. 1-BENZYLOXY-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vapourtec.com [vapourtec.com]

- 10. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene, a key intermediate in the development of advanced pharmaceuticals and functional materials. The strategic incorporation of a benzyloxy group and a difluoronitro-aromatic scaffold imparts unique physicochemical properties, making it a valuable building block in medicinal chemistry. This document details a robust synthetic protocol via the Williamson ether synthesis, outlines a thorough characterization cascade using modern analytical techniques, and discusses the underlying chemical principles that govern its reactivity and spectral properties. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Fluorinated Nitroaromatic Ethers

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a nitroaromatic system, the resulting compounds become versatile intermediates. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, providing a handle for further molecular elaboration.

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene (CAS 868735-81-3) is a prime example of such a scaffold. The benzyloxy group is a common pharmacophore and a useful protecting group in multi-step syntheses.[1] Its presence, along with the difluoro-substitution pattern, makes this molecule a precursor for a variety of complex chemical entities with potential applications in treating neurodegenerative diseases and other conditions.[2] This guide will provide a detailed exploration of its synthesis and a comprehensive analysis of its structural and spectral characteristics.

Synthesis of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene

The most direct and efficient method for the synthesis of 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene is the Williamson ether synthesis . This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[3][4]

Mechanistic Rationale

The Williamson ether synthesis proceeds via an SN2 mechanism.[3] The reaction is initiated by the deprotonation of a weakly acidic hydroxyl group of a phenol using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

In the context of synthesizing 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene, the starting materials are 2,3-difluoro-4-nitrophenol and benzyl bromide. The electron-withdrawing nitro and fluoro groups on the phenolic ring increase the acidity of the hydroxyl proton, facilitating its removal by a moderately strong base like potassium carbonate.

Caption: Synthetic workflow for 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether syntheses for analogous nitroaromatic compounds.

Materials:

-

2,3-difluoro-4-nitrophenol

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoro-4-nitrophenol (1.0 equivalent).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 equivalents) to the flask, followed by anhydrous DMF to create a stirrable suspension.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene as a solid.

-

Characterization of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:

Physical Properties

| Property | Value |

| CAS Number | 868735-81-3 |

| Molecular Formula | C₁₃H₉F₂NO₃ |

| Molecular Weight | 265.21 g/mol |

| Appearance | Expected to be a crystalline solid. |

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental data for this specific molecule, the following spectral characteristics are predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Aromatic protons on the difluoronitrobenzene ring are expected to appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm) due to coupling with each other and with the fluorine atoms.

-

The five protons of the benzyl group will likely show a multiplet around δ 7.3-7.5 ppm.

-

The benzylic methylene protons (-CH₂-) should appear as a singlet at approximately δ 5.2 ppm.

-

-

¹³C NMR:

-

The carbon atoms of the difluoronitrobenzene ring will exhibit complex splitting patterns due to C-F coupling. The carbon attached to the nitro group will be significantly deshielded.

-

The carbons of the benzyl group will appear in the aromatic region (δ 127-136 ppm), with the benzylic carbon appearing around δ 70 ppm.

-

-

¹⁹F NMR:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, likely appearing as doublets of doublets due to coupling with each other and with the aromatic protons.

-

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (CH₂ of benzyl) |

| 1600-1585, 1500-1400 | Aromatic C=C Ring Stretch |

| 1530-1500, 1350-1300 | Asymmetric and Symmetric NO₂ Stretch (Characteristic) |

| 1250-1200 | Aryl-O-C Stretch (Asymmetric) |

| 1100-1000 | C-F Stretch |

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 265. The fragmentation pattern would likely involve the loss of the benzyl group and the nitro group.

Safety and Handling

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with many nitroaromatic compounds, it may be harmful if inhaled, ingested, or absorbed through the skin. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling.

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene via the Williamson ether synthesis. The provided characterization data, while predictive, offers a solid framework for the analytical confirmation of the synthesized product. The unique combination of a benzyloxy moiety and a difluoronitrophenyl scaffold makes this compound a highly valuable intermediate for the development of novel therapeutics and advanced materials. The information presented herein is intended to empower researchers and professionals in their synthetic endeavors and contribute to the advancement of chemical and pharmaceutical sciences.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

-

001CHEMICAL. CAS No. 868735-81-3, 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene. Available from: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020). Available from: [Link]

- Ilangovan, A., et al. (2007). 1-Benzyloxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4087.

- Patel, F. J., et al. (2023). Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Indian Journal of Chemistry, 62, 1141-1146.

- Cao, Z., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-14.

Sources

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene (CAS No. 868735-81-3)[1][2][3], a key intermediate in pharmaceutical and materials science research. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the structural elucidation and characterization of this and related molecules. Standardized experimental protocols for data acquisition are also detailed to facilitate future empirical validation.

Introduction and Molecular Structure

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is a poly-substituted aromatic compound with the molecular formula C₁₃H₉F₂NO₃ and a molecular weight of 265.21 g/mol [1]. Its structure features a 2,3-difluoro-4-nitrophenoxy core linked to a benzyl group via an ether bond. The interplay of the electron-donating benzyloxy group and the strongly electron-withdrawing nitro and fluoro substituents creates a unique electronic environment that is reflected in its spectroscopic properties. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of this intermediate in multi-step syntheses.

To visually represent the molecule and the numbering convention used throughout this guide, the following structure is provided:

Figure 1: Molecular structure of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show signals corresponding to the protons on both aromatic rings and the benzylic methylene protons. The chemical shifts are influenced by the electronic effects of the substituents. Electron-donating groups shield protons (shifting them upfield), while electron-withdrawing groups deshield them (shifting them downfield)[4].

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-5 | 7.9 - 8.1 | Doublet of doublets (dd) | JH-F(3) ≈ 8-10, JH-H(6) ≈ 9 | Strongly deshielded by the para-nitro group and deshielded by the ortho-fluorine. |

| H-6 | 7.2 - 7.4 | Doublet of doublets (dd) | JH-H(5) ≈ 9, JH-F(2) ≈ 6-8 | Influenced by the ortho-benzyloxy group and meta to the nitro group. |

| H-2', H-6' | 7.4 - 7.6 | Multiplet (m) | - | Ortho protons of the benzyl group, slightly deshielded by proximity to the ether oxygen. |

| H-3', H-4', H-5' | 7.3 - 7.4 | Multiplet (m) | - | Meta and para protons of the benzyl group, appearing in a typical aromatic region. |

| -CH₂- | 5.2 - 5.4 | Singlet (s) | - | Benzylic protons adjacent to an oxygen atom are significantly deshielded. No adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are highly dependent on the attached substituents and their electronic effects[5][6].

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 145 - 150 | Aromatic carbon attached to oxygen, significantly deshielded. Will likely appear as a doublet of doublets due to coupling with F-2 and F-3. |

| C-2 | 150 - 155 | Aromatic carbon attached to fluorine, highly deshielded. Will appear as a large doublet due to one-bond C-F coupling. |

| C-3 | 140 - 145 | Aromatic carbon attached to fluorine, highly deshielded. Will appear as a large doublet due to one-bond C-F coupling. |

| C-4 | 140 - 145 | Aromatic carbon attached to the nitro group. |

| C-5 | 125 - 130 | Aromatic CH carbon. |

| C-6 | 115 - 120 | Aromatic CH carbon, shielded by the adjacent benzyloxy group. |

| -CH₂- | 70 - 75 | Benzylic carbon attached to oxygen. |

| C-1' | 135 - 138 | Quaternary aromatic carbon of the benzyl group. |

| C-2', C-6' | 128 - 130 | Ortho carbons of the benzyl group. |

| C-3', C-5' | 128 - 129 | Meta carbons of the benzyl group. |

| C-4' | 129 - 131 | Para carbon of the benzyl group. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for characterizing fluorinated compounds. The chemical shifts are sensitive to the electronic environment[7][8].

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| F-2 | -130 to -140 | Doublet | Ortho to the electron-donating benzyloxy group, which will cause some shielding. Coupled to the adjacent F-3. |

| F-3 | -145 to -155 | Doublet | Ortho to the electron-withdrawing nitro group, leading to deshielding relative to F-2. Coupled to the adjacent F-2. |

Experimental Protocol: NMR Spectroscopy

This protocol outlines a standard method for acquiring high-resolution NMR spectra for a solid organic compound like 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene.

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene is expected to show strong absorptions corresponding to the nitro, ether, and fluoroaromatic moieties.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 2950 - 2850 | Aliphatic C-H Stretch (-CH₂-) | Weak |

| 1600, 1500, 1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1550 - 1500 | N-O Asymmetric Stretch (NO₂) | Strong |

| 1360 - 1320 | N-O Symmetric Stretch (NO₂) | Strong |

| 1280 - 1240 | Aryl-O-C Asymmetric Stretch (Ether) | Strong |

| 1100 - 1000 | C-F Stretch | Strong |

| 850 - 800 | C-H Out-of-plane Bending | Strong |

Rationale: The most prominent features will be the two strong N-O stretching bands, which are characteristic of nitroaromatic compounds[9][10][11]. The strong C-F and C-O stretching bands will also be key diagnostic peaks.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a standard technique for analyzing solid samples. The key is to thoroughly eliminate moisture, as water has strong IR absorptions that can obscure the sample spectrum[12].

-

Preparation: Gently grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

-

Mixing: Mix the sample and KBr gently but thoroughly until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer a portion of the mixture to a pellet press die. Place the die in a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes to form a thin, transparent pellet[13][14][15].

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation[16][17].

Predicted Mass Spectrum and Fragmentation

The EI mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 265 | [C₁₃H₉F₂NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 219 | [C₁₃H₉F₂O]⁺˙ | Loss of NO₂ (M - 46) |

| 174 | [C₇H₅F₂O₂]⁺ | Cleavage of the benzyl C-O bond |

| 91 | [C₇H₇]⁺ | Benzyl cation, often rearranges to the stable tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation from the benzyl group |

Fragmentation Rationale: The molecular ion at m/z 265 should be observable. A primary fragmentation pathway for nitroaromatics is the loss of the NO₂ group (a loss of 46 amu)[3][18]. Another major fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation, which often rearranges to the tropylium ion at m/z 91[3][19].

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: The sample is vaporized, and the gaseous molecules enter the ion source. Here, they are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation[16].

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

This guide presents a detailed prediction of the NMR, IR, and MS spectroscopic data for 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene based on established principles of chemical spectroscopy. The predicted data provides a comprehensive spectral fingerprint that can be used to guide the synthesis and characterization of this compound. The provided standard operating procedures for data acquisition serve as a practical reference for researchers aiming to validate these predictions experimentally. The unique combination of functional groups in this molecule makes it an excellent case study for the application of spectroscopic principles in structural elucidation.

References

-

A. T. Lebedev, "Mass Spectrometry in Organic Chemistry," John Wiley & Sons, 2012. [Link]

-

001CHEMICAL, "CAS No. 868735-81-3, 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene". [Link]

-

Spectroscopy Europe, "The prediction of 1H NMR chemical shifts in organic compounds". [Link]

-

Chemistry LibreTexts, "Chemical Shifts in ¹H NMR Spectroscopy". [Link]

-

University of Puget Sound, "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms". [Link]

-

Kintek Press, "What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency". [Link]

-

NIH National Center for Biotechnology Information, "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds". [Link]

-

ResearchGate, "13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects". [Link]

-

Bruker, "How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis". [Link]

-

Shimadzu, "KBr Pellet Method". [Link]

-

ChemRxiv, "An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines". [Link]

-

YouTube, "How to Analyze Chemical Shift in the Aromatic Region (1H NMR)". [Link]

-

American Chemical Society, "NMR Guidelines for ACS Journals". [Link]

-

Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns". [Link]

-

University of Calgary, "Table of Characteristic IR Absorptions". [Link]

-

Pellet Press Die Sets, "Making KBr Pellets for FTIR: Step by Step Guide". [Link]

-

Chemistry Stack Exchange, "Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments". [Link]

-

University of California, Davis, "IR: nitro groups". [Link]

-

Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups". [Link]

-

ChemRxiv, "A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon". [Link]

-

ResearchGate, "Mass fragmentation pattern of compound 1. The benzyl cation at m/z = 167...". [Link]

-

eGyanKosh, "MASS SPECTROMETRY: FRAGMENTATION PATTERNS". [Link]

-

Chemistry LibreTexts, "3.1: Electron Ionization". [Link]

-

University of Oxford, "NMR Techniques in Organic Chemistry: a quick guide". [Link]

-

Michigan State University, "IR_lectureNotes.pdf". [Link]

Sources

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. kinteksolution.com [kinteksolution.com]

- 13. m.youtube.com [m.youtube.com]

- 14. shimadzu.com [shimadzu.com]

- 15. pelletpressdiesets.com [pelletpressdiesets.com]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene

Abstract

Introduction

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is a unique molecule that incorporates several key functional groups: a benzyloxy ether, a difluorinated aromatic ring, and a nitro group. This combination of moieties suggests a range of potential applications in medicinal chemistry and materials science, where such structures can influence biological activity, metabolic stability, and material properties. The fluorine atoms are known to enhance thermal and chemical resistance in aromatic systems.[1][2] The nitroaromatic group, a common pharmacophore and synthetic intermediate, also contributes to the compound's reactivity and potential for biological interaction.[3][4]

A thorough understanding of the solubility and stability of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is a critical prerequisite for its successful application. Solubility dictates the choice of solvents for synthesis, purification, and formulation, while stability data informs storage conditions, shelf-life, and potential degradation pathways. This guide provides a structured approach to generating this essential data.

Predicted Physicochemical Properties

While experimental data is sparse, computational models can provide initial estimates of the compound's properties.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 265.21 g/mol [5] | Calculated from the molecular formula C13H9F2NO3.[5] |

| LogP (Octanol-Water Partition Coefficient) | ~3.0 - 4.0 | The aromatic rings and benzyloxy group contribute to hydrophobicity, while the nitro and fluorine groups have a more complex influence. This suggests low aqueous solubility. |

| Aqueous Solubility | Very low | Consistent with a high LogP value and the largely non-polar structure. Nitrobenzene itself has low water solubility.[6][7] |

| Organic Solvent Solubility | Good to excellent in polar aprotic and non-polar organic solvents | The aromatic nature of the compound suggests good solubility in solvents like dichloromethane, ethyl acetate, toluene, and acetone. Nitrobenzene is soluble in ether and benzene.[6] |

| Melting Point | Likely a solid at room temperature | The rigid, planar structure and molecular weight are consistent with a crystalline solid. |

| pKa | Not readily ionizable | The molecule lacks strongly acidic or basic functional groups. |

Solubility Profile: A Proposed Investigative Workflow

A comprehensive understanding of solubility is paramount for any downstream application. The following section details a systematic approach to determining the solubility of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene in a range of pharmaceutically and synthetically relevant solvents.

Experimental Workflow for Solubility Determination

The following workflow is recommended for generating accurate and reproducible solubility data.

Caption: Workflow for Equilibrium Solubility Determination.

Recommended Solvents for Screening

A diverse set of solvents should be screened to establish a comprehensive solubility profile.

| Solvent Class | Recommended Solvents | Rationale |

| Non-polar | n-Heptane, Toluene | To assess solubility in hydrocarbon-like environments. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents are commonly used in organic synthesis, purification, and formulation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Important for understanding behavior in alcoholic and aqueous-organic mixtures. |

| Aqueous | Water (pH 7.4 buffer) | To determine aqueous solubility, which is critical for many biological and pharmaceutical applications. |

Quantitative Analysis: HPLC-UV Method Development

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a suitable technique.

3.3.1. Initial Method Parameters

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). The high organic content is predicted to be necessary for good peak shape and retention.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

UV Detection: 254 nm (Aromatic compounds typically have strong absorbance at this wavelength). A full UV scan of a dilute standard should be performed to determine the absorbance maximum (λmax) for optimal sensitivity.

-

Standard Preparation: Prepare a stock solution of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene in acetonitrile. Create a calibration curve by serial dilution of the stock solution.

Stability Profile: A Proposed Investigative Framework

Understanding the chemical stability of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is crucial for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies are an effective way to identify potential degradation pathways and develop stability-indicating analytical methods.

Forced Degradation Studies: Experimental Design

The following diagram outlines a typical forced degradation workflow.

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

Based on the structure of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene, several degradation pathways can be anticipated.

4.2.1. Hydrolysis

-

Acid-Catalyzed Hydrolysis: The benzylic ether linkage is susceptible to cleavage under strong acidic conditions, potentially yielding 2,3-difluoro-4-nitrophenol and benzyl alcohol.[8][9]

-

Base-Catalyzed Hydrolysis: While generally more stable to base, prolonged exposure to strong alkaline conditions could also lead to ether hydrolysis.

4.2.2. Reduction of the Nitro Group The nitro group is susceptible to reduction, which can occur under various conditions. This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.[4][10][11] The reduction of nitroaromatic compounds is a well-documented transformation.[4][10][11]

4.2.3. Photodegradation Nitroaromatic compounds are often photolabile. UV light can promote the formation of radical species and lead to complex degradation profiles.

The following diagram illustrates the primary predicted degradation pathways.

Caption: Predicted Degradation Pathways.

Stability-Indicating Method Development

The HPLC method developed for solubility testing should be further optimized to serve as a stability-indicating method. This involves demonstrating that the method can separate the parent compound from all significant degradation products.

-

Gradient Elution: A gradient elution profile (e.g., increasing acetonitrile concentration over time) will likely be necessary to resolve the parent compound from more polar degradation products (like the phenolic hydrolysate) and less polar impurities.

-

Peak Purity Analysis: A photodiode array (PDA) detector should be used to assess peak purity and ensure that no co-eluting impurities are present under the main peak.

-

Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended to identify the molecular weights of the degradation products, which will aid in elucidating the degradation pathways.

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage recommendations are proposed:

-

Storage: Store in a cool, dark, and dry place. Protect from light. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidative degradation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid generating dust.

Conclusion

While specific experimental data for 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is not yet widely published, a robust and scientifically sound approach to characterizing its solubility and stability can be designed based on its chemical structure and the established behavior of related compounds. The methodologies and workflows presented in this guide provide a comprehensive framework for generating the critical data required for the successful development and application of this promising molecule. By following these protocols, researchers can ensure the quality and reliability of their work and accelerate the transition of this compound from the laboratory to its intended application.

References

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Williams, R. E., & Rathbone, D. A. (2002). Bacterial pathways for degradation of nitroaromatics. PubMed, 10(3), 243-9. [Link]

-

Pitsinos, E. N., & Cruz, A. (2003). Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed, 12(4), 249-62. [Link]

-

van der Goot, H., & Timmerman, H. (1998). Degradation of nitroaromatic compounds by microorganisms. PubMed, 17(4), 233-42. [Link]

-

Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

-

Gittins, P. J., & Smith, J. D. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(49), 33795–33804. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Gittins, P. J., & Smith, J. D. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC, 8(12), e05284. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7416, Nitrobenzene. Retrieved from [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

-

NEET Chemistry. (2025). Benzyl Phenyl Ether Hydrolysis Reaction. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrobenzene. [Link]

-

Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society, 43(7), 1672–1679. [Link]

-

O'Hagan, D. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7416, Nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Solubility of Nitrobenzene. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

-

Sciencemadness Wiki. (2020). Nitrobenzene. Retrieved from [Link]

-

001CHEMICAL. (n.d.). 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11096908, 2-(Benzyloxy)-4-fluoro-1-nitrobenzene. Retrieved from [Link]

-

Semantic Scholar. (2024). Analytical Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

World Health Organization. (2011). Guidelines for drinking-water quality. [Link]

-

CORE. (n.d.). Investigations into the mechanism of action of nitrobenzene as a mild dehydrogenating agent under acid-catalysed conditions. Retrieved from [Link]

-

ResearchGate. (2025). Reduction of Nitrobenzene with Alkaline Ascorbic Acid: Kinetics and Pathways. Retrieved from [Link]

-

ResearchGate. (2025). Nitration of Benzene in a Continuous-Flow Microreactor Integrated with Microfiber-Structured Nafion/SiO2 Solid Acid Catalyst. Retrieved from [Link]

Sources

- 1. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 001chemical.com [001chemical.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety, Handling, and Properties of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling procedures for 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene. As a specialized reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This document synthesizes available data on this compound and its structural analogs to offer field-proven insights and best practices.

Chemical and Physical Properties

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is a poly-substituted aromatic compound with the molecular formula C₁₃H₉F₂NO₃ and a molecular weight of 265.21 g/mol .[1] Its structure, featuring a benzyloxy group, two fluorine atoms, and a nitro group on a benzene ring, makes it a valuable intermediate in medicinal chemistry. The electron-withdrawing nature of the nitro group and fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions, a cornerstone of modern drug discovery. The fluorine atoms can also modulate the physicochemical properties of resulting molecules, such as lipophilicity and metabolic stability.

| Property | Value | Source |

| CAS Number | 868735-81-3 | [1] |

| Molecular Formula | C₁₃H₉F₂NO₃ | [1] |

| Molecular Weight | 265.21 g/mol | [1] |

Hazard Assessment and GHS Classification

Based on data for analogous compounds like 2,4-difluoronitrobenzene, the following GHS hazard statements are likely applicable:

Furthermore, nitrobenzene and its derivatives are known to be readily absorbed through the skin and can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. Chronic exposure to nitroaromatic compounds has been associated with damage to organs and potential carcinogenicity.

NFPA 704 Hazard Diamond

The NFPA 704 diamond provides a quick visual representation of the hazards associated with a chemical.[4][5] While a specific rating for 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is not established, a conservative estimation based on related compounds is provided below. This should be considered a guideline, and a thorough risk assessment should be conducted before handling.

| Hazard | Rating | Explanation |

| Health (Blue) | 3 | Based on the toxicity of nitrobenzene derivatives, which can cause serious or permanent injury. |

| Flammability (Red) | 1 | Nitroaromatic compounds are generally combustible but require preheating before ignition can occur. |

| Instability (Yellow) | 1 | Generally stable, but may become unstable at elevated temperatures and pressures. |

| Special (White) | - | No specific special hazards are identified, but an oxidizing agent (OX) symbol could be considered due to the nitro group. |

Safe Handling and Storage

Given the potential hazards, strict adherence to safe laboratory practices is essential when working with 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Wear nitrile gloves. Consider double-gloving for added protection. Change gloves immediately if they become contaminated.

-

Body Protection: A flame-resistant lab coat should be worn at all times.

Work Practices

-

Avoid Contact: Minimize all personal contact with the chemical.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Designated Area: Establish a designated area for working with this compound.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and sources of ignition.[6]

First-Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Waste Disposal

-

Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.

Reactivity and Decomposition

The presence of the nitro group and fluorine atoms makes 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene susceptible to specific chemical reactions and decomposition pathways.

Reactivity

The primary reactivity of this compound is centered around nucleophilic aromatic substitution (SₙAr). The electron-withdrawing groups activate the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atoms are good leaving groups in this context. This reactivity is the basis for its utility in synthesizing more complex molecules.

Hazardous Decomposition Products

Upon thermal decomposition, fluorinated nitroaromatic compounds can release toxic and corrosive gases.[6] Potential hazardous decomposition products include:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen fluoride (HF)

Explosive Potential

Nitroaromatic compounds, as a class, have the potential to be explosive, especially when mixed with strong oxidizing agents or subjected to heat and shock.[7][8] While 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is not classified as an explosive, it is prudent to handle it with the awareness of the general risks associated with nitro compounds. Avoid heating the compound under confinement.

Experimental Protocol: Generalized Nucleophilic Aromatic Substitution

The following is a generalized, illustrative protocol for a typical SₙAr reaction using 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene. Note: This is a template and must be adapted and optimized for specific nucleophiles and reaction conditions. A thorough literature search for the specific transformation is highly recommended.

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Conclusion

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is a valuable research chemical with significant potential in drug discovery and development. Its handling requires a high level of caution due to the inherent hazards associated with fluorinated nitroaromatic compounds. By adhering to the safety protocols and handling procedures outlined in this guide, researchers can mitigate risks and utilize this compound effectively and safely in their synthetic endeavors. A thorough understanding of its reactivity and potential decomposition pathways is crucial for designing safe and successful experiments.

References

-

Correlation Between Molecular Charge Properties and Impact Sensitivity of Explosives: Nitrobenzene Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

2,4-Difluoronitrobenzene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. (2022). DergiPark. Retrieved January 20, 2026, from [Link]

-

The effects of characteristics of substituents on toxicity of the nitroaromatics: HiT QSAR study. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Nitrobenzene Structure, Production & Uses. (n.d.). Study.com. Retrieved January 20, 2026, from [Link]

-

Structure of nitrobenzene and its derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

NFPA 704. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Structure-toxicity relationships of nitroaromatic compounds. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Thermal Decomposition of Aliphatic Nitro-compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Frequently Asked Questions on NFPA 704. (n.d.). NFPA. Retrieved January 20, 2026, from [Link]

-

Biphasic Nucleophilic Aromatic Substitution Using a Microreactor under Droplet Formation Conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

CAS No. 868735-81-3, 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene. (n.d.). 001CHEMICAL. Retrieved January 20, 2026, from [Link]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,4-Difluoronitrobenzene(446-35-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

The Strategic Utility of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene: A Technical Guide for Synthetic Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of a Versatile Fluorinated Building Block.

Introduction: The Value Proposition of Fluorinated Nitroaromatics in Synthesis

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds provides a powerful tool for modulating molecular properties and enabling diverse chemical transformations. The compound 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene emerges as a highly valuable, yet specialized, building block. Its architecture, featuring a benzyl-protected phenol, two vicinal fluorine atoms, and a strongly electron-withdrawing nitro group, offers a unique combination of stability and reactivity.

This guide serves as a comprehensive technical resource for researchers, providing insights into the synthesis, physicochemical properties, and strategic application of 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and explore its potential as a precursor to complex molecular targets, such as kinase inhibitors and novel heterocyclic systems.

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. The key characteristics of 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene are summarized below.

| Property | Value |

| CAS Number | 868735-81-3[1][2][3] |

| Molecular Formula | C₁₃H₉F₂NO₃[1][2][3] |

| Molecular Weight | 265.21 g/mol [1][2][3] |

| Appearance | (Predicted) Pale yellow to brown solid |

| Solubility | (Predicted) Soluble in common organic solvents (e.g., DMF, DMSO, THF, CH₂Cl₂) |

The key to this molecule's utility lies in the electronic interplay of its substituents. The potent electron-withdrawing nitro group, situated para to the benzyloxy moiety, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This effect is particularly pronounced at the fluorine-substituted positions. The two fluorine atoms themselves contribute to the electron-deficient nature of the ring and serve as excellent leaving groups in SₙAr reactions. The benzyloxy group serves as a stable protecting group for the phenolic oxygen, which can be removed in later synthetic steps if required, revealing a hydroxyl functionality for further derivatization.

Synthesis of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene: A Detailed Protocol

The most direct and logical synthetic route to 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene is through the O-benzylation of 2,3-difluoro-4-nitrophenol. This reaction is a classic example of the Williamson ether synthesis.

Sources

An In-depth Technical Guide to 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds

Introduction: Strategic Importance of Fluorinated Nitroaromatics in Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. When combined with a nitroaromatic system, these fluorinated compounds become powerful and versatile intermediates in the synthesis of complex pharmaceuticals. 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene stands out as a key building block, particularly in the development of targeted therapies such as kinase inhibitors. Its design, featuring a protected phenol, vicinal fluorine atoms, and a synthetically versatile nitro group, allows for sequential and regioselective chemical modifications, making it an invaluable tool for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene, with a focus on its role as a precursor to potent spleen tyrosine kinase (Syk) inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is essential for its effective use in synthesis. The table below summarizes its key identifiers and properties.

| Property | Value |

| CAS Number | 868735-81-3 |

| Molecular Formula | C₁₃H₉F₂NO₃ |

| Molecular Weight | 265.21 g/mol |

| Appearance | Pale yellow solid (predicted) |

| Purity | >98% (typically available for research)[1] |

Note: Experimental physical properties such as melting point are not widely reported in publicly available literature and would be determined empirically in a laboratory setting.

While specific, publicly available spectroscopic data for 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is limited, characterization would typically involve the following techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the benzyl and aromatic protons, with characteristic splitting patterns due to fluorine-hydrogen coupling. ¹³C NMR and ¹⁹F NMR would further confirm the carbon framework and the presence of the two fluorine atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the ether linkage.

Synthesis of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene: A Step-by-Step Protocol

The synthesis of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is a two-step process, commencing with the preparation of its immediate precursor, 2,3-difluoro-4-nitrophenol. The subsequent step involves a Williamson ether synthesis to introduce the benzyl protecting group.

Step 1: Synthesis of 2,3-Difluoro-4-nitrophenol

The synthesis of the phenolic precursor is not trivial and involves a nucleophilic aromatic substitution reaction on a highly fluorinated starting material.

Reaction Scheme:

Figure 1: Synthesis of 2,3-Difluoro-4-nitrophenol.

Experimental Protocol:

-

Materials: 2,3,4-trifluoronitrobenzene, an aqueous solution of an alkali metal or alkaline earth metal hydroxide (e.g., potassium hydroxide), mineral acid (for workup).

-

Procedure: 2,3,4-trifluoronitrobenzene is reacted with an aqueous solution of the hydroxide base at a temperature between 20°C and 100°C. The reaction proceeds via a nucleophilic aromatic substitution where the hydroxide ion displaces the fluorine atom at the 4-position, which is activated by the electron-withdrawing nitro group.

-

Workup: Upon completion, the reaction mixture is acidified to a pH of approximately 1 to 6. The product, 2,3-difluoro-4-nitrophenol, is then isolated. Steam distillation can be employed for purification.

Step 2: Williamson Ether Synthesis of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene

This classical ether synthesis involves the deprotonation of the phenol followed by an Sₙ2 reaction with a benzyl halide.

Reaction Scheme:

Figure 2: Williamson Ether Synthesis of the target compound.

Experimental Protocol (based on patent literature):

-

Materials: 2,3-Difluoro-4-nitrophenol, benzyl bromide, potassium carbonate (or another suitable base), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 2,3-difluoro-4-nitrophenol in DMF, add potassium carbonate.

-

Stir the mixture at room temperature to facilitate the formation of the phenoxide salt.

-

Add benzyl bromide to the reaction mixture.

-

Heat the reaction to approximately 60-80°C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene as a pale yellow solid.

-

Application in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is a pivotal intermediate in the synthesis of a class of imidazotriazine-based inhibitors of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[2][3] Its inhibition is a therapeutic strategy for a range of autoimmune and inflammatory diseases, as well as certain cancers.[2][4]

The synthetic utility of 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene lies in the sequential transformation of its functional groups. The nitro group can be selectively reduced to an aniline, which then serves as a nucleophile to construct the core heterocyclic scaffold of the kinase inhibitor.

Synthetic Pathway to Syk Inhibitors

The general synthetic pathway from 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene to the imidazotriazine core is outlined below.

Figure 3: General synthetic route to Syk inhibitors.

Step 1: Reduction of the Nitro Group

-

Experimental Protocol: 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate. The reduction is typically carried out using catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternative reducing agents like tin(II) chloride or iron in acidic media can also be employed. The reaction progress is monitored until the starting material is consumed.

-

Product: The product of this reaction is 4-(benzyloxy)-2,3-difluoroaniline.

Step 2: Construction of the Imidazotriazine Core

The resulting 4-(benzyloxy)-2,3-difluoroaniline is then used in a multi-step sequence to build the final imidazotriazine scaffold. This typically involves nucleophilic aromatic substitution reactions and subsequent cyclizations as detailed in patent literature. The benzyloxy group can be removed at a later stage if a free phenol is required in the final drug molecule.

Conclusion

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is a high-value, strategically designed intermediate for advanced pharmaceutical synthesis. Its preparation, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. Its true value is realized in its application as a versatile building block for complex heterocyclic structures, most notably in the development of potent and selective spleen tyrosine kinase inhibitors. This technical guide has provided a detailed overview of its synthesis and application, underscoring its importance for researchers and professionals in the field of drug discovery and development.

References

- A full list of references is not available in the provided search results.

Sources

- 1. 4-(4-Fluoro-benzyloxy)-phenylamine | C13H12FNO | CID 6486021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SYK-specific tyrosine kinase inhibitors: Low Research Lab: Purdue Chemistry [chem.purdue.edu]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene in Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, particularly within medicinal chemistry for the construction of complex aryl ethers, amines, and thioethers.[1] The substrate, 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene, is a highly valuable and versatile building block. Its utility stems from a unique convergence of structural and electronic features:

-

Powerful Electrophilic Activation: The nitro group (—NO₂) at the C4 position is a potent electron-withdrawing group, which significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles.[2][3][4] This activation is a prerequisite for the SNAr mechanism to proceed under viable laboratory conditions.

-

Dual Leaving Groups: The presence of two fluorine atoms at the C2 and C3 positions offers the potential for sequential and regioselective substitution. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which contributes to the activation of the ipso-carbon.

-

The Benzyloxy Moiety: The benzyloxy group at C1 serves a dual purpose. It can act as a directing group, influencing the regioselectivity of the nucleophilic attack. Furthermore, it is a stable protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group for further functionalization.

This document provides a detailed guide to understanding and performing SNAr reactions on 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene, with a focus on mechanistic rationale, regiochemical outcomes, and practical experimental protocols.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene does not proceed via a direct displacement (like an SN2 reaction) or through a cationic intermediate (like an SN1 reaction).[5] Instead, it follows a two-step addition-elimination mechanism.[6]

-

Nucleophilic Addition: A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom (C2 or C3). This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][4][6]

-

Elimination and Aromatization: In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[6]

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The electron-withdrawing nitro group plays a pivotal role in stabilizing the negative charge of this intermediate through resonance delocalization, particularly when the attack occurs at the ortho or para positions relative to the nitro group.[2][3][7]

Figure 1: A generalized workflow of the SNAr addition-elimination mechanism.

Regioselectivity: Predicting the Site of Nucleophilic Attack

With two potential leaving groups (fluorine at C2 and C3), predicting the site of nucleophilic substitution is critical. The regiochemical outcome is dictated by the relative stability of the possible Meisenheimer intermediates.

-

Attack at C2: The fluorine at the C2 position is ortho to the powerfully electron-withdrawing nitro group. Nucleophilic attack at this position allows the negative charge in the Meisenheimer complex to be delocalized directly onto the nitro group through resonance. This provides substantial stabilization.

-

Attack at C3: The fluorine at the C3 position is meta to the nitro group. While the nitro group still exerts an inductive electron-withdrawing effect, direct resonance delocalization of the negative charge onto the nitro group is not possible from this position.

Figure 2: Logical relationship governing regioselectivity in SNAr reactions.

Experimental Protocols

The following protocols are designed as robust starting points for the SNAr of 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene with common classes of nucleophiles. Researchers should note that optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

General Considerations:

-

Solvents: Dipolar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are typically used as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.

-

Bases: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., amines, thiols, alcohols) or to act as a scavenger for the HF generated during the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N).[10]

-

Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 1: Reaction with Primary and Secondary Amines